What are the chemical properties of tin maleate
What are the chemical properties of tin maleate
An In-Depth Technical Guide to the Chemical Properties of Tin Maleates
Abstract
This technical guide provides a comprehensive examination of the chemical properties of tin maleates, compounds of significant interest in both industrial and academic research. A critical distinction is drawn between the inorganic salt, Tin(II) Maleate, and the more widely utilized organotin maleates, such as dibutyltin maleate (DBTM) and dioctyltin maleate (DOTM). The guide elucidates the synthesis, molecular structure, physicochemical properties, and reactivity of these distinct classes. Emphasis is placed on the mechanistic role of organotin maleates as highly effective thermal stabilizers for polyvinyl chloride (PVC), a function rooted in their ability to scavenge hydrogen chloride and inhibit polyene formation. Methodologies for the synthesis and characterization are detailed, supported by workflow diagrams and data summaries. While the primary applications of tin maleates are industrial, their context within the broader field of organotin chemistry, which includes compounds with potential pharmacological activity, is also discussed for the benefit of researchers in drug development.
Introduction
Organotin chemistry, the study of compounds containing at least one tin-carbon bond, has evolved from an academic curiosity into a cornerstone of industrial organometallic chemistry since its origins in the mid-19th century[1][2]. The versatility of the tin atom, with its accessible oxidation states (primarily +2 and +4) and ability to form stable covalent bonds with carbon, has led to a vast array of applications, from catalysis to biocides and polymer stabilization[3][4].
The maleate anion, derived from maleic acid, is a four-carbon dicarboxylic acid containing a cis-alkene functionality. This structure provides two carboxylate groups for coordination with a metal center, acting as a bidentate ligand. The combination of tin and the maleate ligand gives rise to two fundamentally different families of compounds, the properties of which are the focus of this guide:
-
Tin(II) Maleate (Stannous Maleate): An inorganic salt where the Sn²⁺ cation is ionically or coordinatively bonded to the maleate dianion.
-
Organotin Maleates: A class of compounds with the general formula R₂Sn(OOCCH=CHCOO), where 'R' represents an alkyl or aryl group (e.g., butyl, octyl) covalently bonded to a tin(IV) center.
This distinction is paramount, as the presence of direct tin-carbon bonds in organotin maleates dramatically alters their solubility, reactivity, and application profile compared to their inorganic counterpart. This guide will first explore the properties of the simpler inorganic salt before delving into a detailed analysis of the industrially significant organotin maleates.
Part I: Tin(II) Maleate (Stannous Maleate)
Tin(II) maleate is the simplest compound in this family, formed from the divalent tin cation and maleate dianion. Its chemistry is characteristic of an inorganic tin(II) carboxylate.
Synthesis and Structure
The synthesis of tin(II) maleate typically involves the reaction of a tin(II) source, such as tin(II) oxide or tin(II) chloride, with maleic acid in an aqueous or alcoholic medium. The resulting salt can then be isolated by precipitation or crystallization.
The definitive structural analysis of this compound has been performed on its monohydrate form, Sn(C₄H₂O₄)·H₂O[5]. X-ray crystallography reveals a complex polymeric structure where the tin atoms are in distorted square-pyramidal coordination sites. Each maleate ion bridges three different tin atoms through its three oxygen atoms, and each tin atom is also bonded to a water molecule[5]. This coordination environment is influenced by the stereochemically active lone pair of electrons on the Sn(II) center.
Caption: Simplified coordination environment of Tin(II) in Tin(II) Maleate Monohydrate.[5]
Physicochemical Properties
The properties of tin(II) maleate are summarized below. As a simple salt, it has limited solubility in non-polar organic solvents.
| Property | Value | Source |
| IUPAC Name | (Z)-but-2-enedioate;tin(2+) | [6] |
| CAS Number | 16715-89-2 | [6] |
| Molecular Formula | C₄H₂O₄Sn | [6] |
| Molecular Weight | 232.77 g/mol | [6] |
| Appearance | Typically a white solid | General Knowledge |
| Solubility | Sparingly soluble in water, subject to hydrolysis | General Knowledge |
Reactivity and Stability
Tin(II) compounds are moderate reducing agents and can be susceptible to oxidation to Tin(IV), particularly in solution. Tin(II) maleate is stable under dry conditions but can undergo hydrolysis in the presence of water. Its primary utility in research is as a precursor for the synthesis of other tin-containing compounds or as a catalyst in specific polymerization reactions, where tin(II) carboxylates have shown notable activity[7].
Part II: Organotin Maleates
Organotin maleates are defined by the presence of one or more direct, covalent tin-carbon bonds, which imparts a significantly different chemical character compared to the inorganic salt. The most common and industrially relevant examples are dialkyltin maleates, particularly those with butyl and octyl substituents.
General Synthesis and Characterization
The most common industrial synthesis of dialkyltin maleates involves the condensation reaction between a dialkyltin oxide and maleic anhydride[8][9]. This method is efficient and avoids the formation of water as a byproduct.
Causality: The reaction is driven by the formation of the stable seven-membered dioxastannepine ring. Using the anhydride directly is more atom-economical than using maleic acid, which would produce water that might need to be removed to drive the reaction to completion. Gentle heating is sufficient to overcome the activation energy without causing decomposition[9].
Experimental Protocol: Synthesis of Dibutyltin Maleate (DBTM)
-
Reactant Preparation: In a fume hood, charge a reaction vessel equipped with a mechanical stirrer with one molar equivalent of dibutyltin oxide (e.g., 24.9 g).
-
Addition: Add one molar equivalent of maleic anhydride (e.g., 9.8 g) to the vessel.
-
Mixing: Begin stirring the components. For laboratory scale, thorough mixing with a spatula may be sufficient. For larger scales, passing the mixture through a pin mill ensures intimate contact between the solid reactants[9].
-
Reaction: Gently heat the mixture to approximately 40°C while maintaining continuous stirring. The reaction is an exothermic solid-state condensation.
-
Monitoring & Completion: Maintain the temperature for 12-24 hours. The reaction is complete when the product is a homogenous white powder. The completion can be verified by the disappearance of the characteristic C=O stretching frequencies of the anhydride in the IR spectrum (approx. 1780 and 1850 cm⁻¹) and the appearance of the carboxylate stretches.
-
Isolation: The product, dibutyltin maleate, is typically formed in quantitative yield and requires no further purification[9]. The final product is a white powder with a defined melting point around 134°C[9].
Caption: Experimental workflow for the synthesis of Dibutyltin Maleate (DBTM).
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of organotin maleates.
Trustworthiness of Protocol: This multi-technique approach provides a self-validating system. FT-IR confirms the functional groups and reaction completion, while NMR (¹H, ¹³C, and ¹¹⁹Sn) provides detailed information on the carbon skeleton, the organic ligands, and the immediate coordination environment of the tin atom, respectively.
Caption: Workflow for the spectroscopic characterization of organotin maleates.
Dibutyltin Maleate (DBTM): A Case Study
DBTM was one of the first commercially successful organotin stabilizers for PVC and serves as an excellent model for this class of compounds[1][10].
| Property | Value | Source |
| Synonyms | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | [11] |
| CAS Number | 78-04-6 | [11] |
| Molecular Formula | C₁₂H₂₀O₄Sn | [11] |
| Molecular Weight | 346.99 g/mol | Calculated |
| Appearance | White powder | [9] |
| Melting Point | ~134 °C | [9] |
| Solubility | Immiscible in water | [11] |
The primary application of DBTM is to prevent the thermal degradation of PVC during high-temperature processing. Degradation proceeds via a dehydrochlorination chain reaction, creating conjugated polyene sequences that cause discoloration and embrittlement. DBTM intervenes through several mechanisms[10].
Expertise & Causality: The effectiveness of DBTM is not due to a single reaction but a synergistic combination of functions. It acts as a primary stabilizer by neutralizing the catalyst (HCl) for degradation and as a secondary stabilizer by repairing defects in the polymer chain and breaking up color-forming polyenes.
-
HCl Scavenging: It readily reacts with hydrogen chloride (HCl) released from the PVC, forming dibutyltin dichloride and maleic acid. This removes the auto-catalytic agent of PVC degradation.
-
Substitution of Labile Chlorines: The maleate ligand can be exchanged with labile allylic chlorine atoms on the PVC backbone, replacing them with a more stable carboxylate group that is less easily eliminated.
-
Diels-Alder Reaction: The maleate moiety can undergo a Diels-Alder reaction with the conjugated polyene sequences formed during degradation. This breaks up the conjugation, which is responsible for the undesirable color, thereby restoring the material's clarity[10].
Caption: Mechanistic pathways of PVC stabilization by Dibutyltin Maleate (DBTM).[10]
DBTM is chemically stable under standard ambient conditions. It is incompatible with strong oxidizing agents. Upon thermal decomposition at high temperatures, it emits irritating fumes and vapors, including carbon oxides and tin oxides. Due to the toxicity of organotin compounds, handling requires appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection if dust is generated, all within a well-ventilated area[11].
Dioctyltin Maleate (DOTM)
Dioctyltin maleate shares a similar structure and function with DBTM but is favored in applications requiring lower toxicity and migration.
| Property | Value | Source |
| Synonyms | 2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | [12][13] |
| CAS Number | 16091-18-2 | [12] |
| Molecular Formula | C₂₀H₃₆O₄Sn | [12] |
| Molecular Weight | 459.21 g/mol | [12] |
| Appearance | White powder | [14][15] |
| Melting Point | 87-105 °C | [15] |
| Solubility | Insoluble in water (<1 mg/mL) | [14][15][16] |
The primary application of DOTM is as a heat stabilizer for PVC[17]. The longer octyl chains, compared to the butyl groups in DBTM, reduce its volatility and migration from the polymer matrix. This property has led to its sanction by the United States FDA for use in rigid PVC intended for food-contact applications[10]. While all organotin compounds warrant careful handling, di-n-octyltin compounds generally exhibit lower toxicity than their dibutyl counterparts[13]. DOTM is stable, combustible, and should be stored in a cool, well-ventilated place away from oxidizing agents[15][16].
Part III: Relevance in Research and Drug Development
While the industrial applications of organotin maleates are well-established, their role in pharmaceutical and drug development is less direct. The broader class of organotin compounds has attracted significant interest for its potent biological activities, including potential as antitumor agents[18]. The cytotoxicity of organotin(IV) compounds is influenced by the organic groups attached to the tin atom and the nature of the coordinating ligands[18][19].
Research in this area has largely focused on organotin complexes with ligands such as amino acids, peptides, or other biologically relevant molecules, which can enhance water solubility and target specificity[19]. Tin maleates themselves are not prominent candidates in the current literature for drug development, likely due to their low aqueous solubility and the established toxicological profiles of their parent organotin moieties.
However, for researchers and drug development professionals, tin maleates remain relevant as:
-
Catalysts: Like other tin carboxylates, they can serve as catalysts in esterification and transesterification reactions, which are fundamental processes in the synthesis of active pharmaceutical ingredients (APIs) and polymer-based drug delivery systems[17].
-
Synthetic Intermediates: They are stable, well-characterized organotin compounds that can be used as starting materials or synthons in more complex organic and organometallic syntheses[20].
Conclusion
The chemical properties of tin maleates are dictated by the nature of the bonding to the tin center. Tin(II) maleate behaves as a typical inorganic tin(II) salt with a complex coordination structure. In stark contrast, organotin maleates, such as DBTM and DOTM, are covalent molecules whose chemistry is dominated by the tin-carbon bonds. Their principal and highly successful application as thermal stabilizers for PVC is a testament to their multi-faceted reactivity, enabling them to neutralize HCl, repair polymer defects, and eliminate color-forming bodies. While their direct role in drug development is limited, their utility as catalysts and synthetic reagents ensures their continued relevance to the broader chemical and materials science research community. A thorough understanding of their distinct properties is crucial for their safe handling and effective application.
References
-
Andrews, J., Harrison, P. G., & Healy, A. (1976). Crystal structure of tin(II) maleate monohydrate. Journal of the Chemical Society, Dalton Transactions, (18), 1789-1792. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44149731, Tin maleate. PubChem. [Link]
-
Rees, R. G., & Stables, A. G. (1969). Organotin derivatives of maleic acid. Journal of the Chemical Society C: Organic, (18), 2264-2266. [Link]
-
Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications (pp. 311-322). John Wiley & Sons, Ltd. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86748249, Dioctyltin maleate. PubChem. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: DIOCTYL(MALEATE)TIN, tech-95. [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). [Link]
-
Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Online Journal of Medical Sciences, 1(1). [Link]
- Levow, T. E. (1968). U.S. Patent No. 3,418,349. U.S.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16682772, Dioctyl(maleate)tin. PubChem. [Link]
-
NextSDS. (n.d.). tin maleate — Chemical Substance Information. [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. [Link]
- Tang, J. (2013). CN Patent No. 102503972B.
-
Al-Jibori, S. A., & Al-Janabi, A. S. M. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 1-10. [Link]
-
BNT Chemicals GmbH. (n.d.). Dioctyltin Maleate. [Link]
-
van der Kerk, G. J. M. (1970). Organotin Compounds: New Chemistry and Applications. In Organotin Compounds (pp. 1-25). American Chemical Society. [Link]
-
Donaldson, J. D., & Grimes, S. M. (1988). The solid state and catalytic properties of some tin containing compounds. City, University of London. [Link]
-
Wani, W. A., & Jameel, E. (2022). Using Tin Compounds as Cancer Chemotherapy Drugs. Corpus Journal of Case Reports, 3(1), 1-4. [Link]
-
Smith, P. J. (1990). Tin Compounds and their Potential as Pharmaceutical Agents. Tin and its Uses, (163), 9-12. [Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. gelest.com [gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of tin(II) maleate monohydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tin maleate | C4H2O4Sn | CID 44149731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. City Research Online - The solid state and catalytic properties of some tin containing compounds [openaccess.city.ac.uk]
- 8. Organotin derivatives of maleic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. US3418349A - Method of preparing dibutyl tin maleate - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Dioctyl(maleate)tin | C20H36O4Sn | CID 16682772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DI(N-OCTYL)TIN MALEATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Dioctyltin maleate | C20H36O4Sn | CID 86748249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dioctyl(maleate)tin CAS#: 16091-18-2 [m.chemicalbook.com]
- 16. gelest.com [gelest.com]
- 17. BNT Chemicals | Dioctyltin Maleate [bnt-chemicals.com]
- 18. corpuspublishers.com [corpuspublishers.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Organotin Reagents [sigmaaldrich.com]
